molecular formula C30H28FN3O6 B12375881 Exatecan-amide-bicyclo[1.1.1]pentan-1-ol

Exatecan-amide-bicyclo[1.1.1]pentan-1-ol

Cat. No.: B12375881
M. Wt: 545.6 g/mol
InChI Key: CMOSLGSHFWDOOX-QKZKXOKASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Exatecan-amide-bicyclo[1.1.1]pentan-1-ol involves the functionalization of the bicyclo[1.1.1]pentane core. The reaction conditions often require the use of coupling reagents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters .

Scientific Research Applications

Exatecan-amide-bicyclo[1.1.1]pentan-1-ol has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Exatecan-amide-bicyclo[1.1.1]pentan-1-ol stands out due to its unique combination of the exatecan moiety and the bicyclo[1.1.1]pentane core. This structure provides enhanced stability and specificity in targeting tumor cells, making it a valuable tool in cancer research and therapy .

Properties

Molecular Formula

C30H28FN3O6

Molecular Weight

545.6 g/mol

IUPAC Name

N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-3-hydroxybicyclo[1.1.1]pentane-1-carboxamide

InChI

InChI=1S/C30H28FN3O6/c1-3-30(39)17-6-21-24-15(8-34(21)25(35)16(17)9-40-27(30)37)23-19(33-26(36)28-10-29(38,11-28)12-28)5-4-14-13(2)18(31)7-20(32-24)22(14)23/h6-7,19,38-39H,3-5,8-12H2,1-2H3,(H,33,36)/t19-,28?,29?,30-/m0/s1

InChI Key

CMOSLGSHFWDOOX-QKZKXOKASA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C78CC(C7)(C8)O)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C78CC(C7)(C8)O)O

Origin of Product

United States

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